DNA Yield Comparison: Phenol Chloroform vs. TRIzol vs. Commercial Kits in Whole Blood
In a direct comparative study, the phenol-chloroform method demonstrated significantly higher DNA yield compared to two salting-out methods and a commercial kit when extracting DNA from whole blood samples [1]. In a separate study, the TRIzol method, which uses a guanidinium thiocyanate-phenol-chloroform mixture, yielded 3-fold more DNA than a standard phenol-chloroform protocol [2]. These data highlight that while the core chemistry can be highly efficient, specific reagent formulations and co-extraction steps dramatically impact final yield.
| Evidence Dimension | DNA Yield |
|---|---|
| Target Compound Data | Higher yield than other methods [1]; 3-fold lower yield than TRIzol method [2] |
| Comparator Or Baseline | Salting-out methods and commercial kit [1]; TRIzol method [2] |
| Quantified Difference | Phenol-chloroform yield > other methods (exact value not specified) [1]; TRIzol yield = 3× phenol-chloroform yield [2] |
| Conditions | DNA extraction from human whole blood [1]; DNA co-extraction from blood of coronary artery disease patients [2] |
Why This Matters
For applications requiring maximal DNA quantity, such as low-input sequencing or biobanking, selecting the highest-yield method is critical for downstream success.
- [1] Ghaheri, M., et al. (2016). A comparative evaluation of four DNA extraction protocols from whole blood sample. Cellular and Molecular Biology, 62(3). View Source
- [2] Dandare, A., et al. (2022). Two hours method for RNA and DNA co-extraction from blood of coronary artery disease patients: Fast, simple and economical technique. Pakistan Journal of Medical Sciences, 38(7), 1754-1759. View Source
